Cuprate (Cu(OH)4(2-))

Stability constants Speciation Alkaline solution chemistry

Cuprate (Cu(OH)₄²⁻), CAS 17949-75-6, is the homoleptic tetrahydroxycuprate(II) anion—the thermodynamically defined, fully hydroxide-coordinated Cu(II) species that dominates copper solubility in concentrated alkaline media (≥1 mol·dm⁻³ NaOH). Unlike the sparingly soluble precipitate Cu(OH)₂ (Ksp ≈ 2.2 × 10⁻²⁰) or the partially hydrolyzed Cu(OH)₃⁻ intermediate, Cu(OH)₄²⁻ is a discrete, soluble anionic complex with a well-characterized overall formation constant (log β₄) exceeding 15.5 at 25 °C (I = 3).

Molecular Formula CuH8O4
Molecular Weight 135.61 g/mol
CAS No. 17949-75-6
Cat. No. B12658135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuprate (Cu(OH)4(2-))
CAS17949-75-6
Molecular FormulaCuH8O4
Molecular Weight135.61 g/mol
Structural Identifiers
SMILESO.O.O.O.[Cu]
InChIInChI=1S/Cu.4H2O/h;4*1H2
InChIKeyXUWSLVKFZWLINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cuprate (Cu(OH)₄²⁻) CAS 17949-75-6: Definitive Identity & Baseline for Procurement Specification


Cuprate (Cu(OH)₄²⁻), CAS 17949-75-6, is the homoleptic tetrahydroxycuprate(II) anion—the thermodynamically defined, fully hydroxide-coordinated Cu(II) species that dominates copper solubility in concentrated alkaline media (≥1 mol·dm⁻³ NaOH) [1]. Unlike the sparingly soluble precipitate Cu(OH)₂ (Ksp ≈ 2.2 × 10⁻²⁰) or the partially hydrolyzed Cu(OH)₃⁻ intermediate, Cu(OH)₄²⁻ is a discrete, soluble anionic complex with a well-characterized overall formation constant (log β₄) exceeding 15.5 at 25 °C (I = 3) [1]. This species constitutes the only significant dissolved Cu(II) entity detected spectroscopically in highly alkaline solutions (slope of log S vs. log[OH⁻] = 2.0, UV-Vis confirmed) [2]. It is commercially supplied as the sodium salt Na₂[Cu(OH)₄] (MW = 177.55) in aqueous alkaline solution or preparable from CuO/NaOH or Cu(OH)₂/NaOH reaction systems [3].

Why Generic Cu(II) Sources Cannot Substitute for Cuprate (Cu(OH)₄²⁻) in Alkaline Process Chemistry


Generic substitution of Cuprate (Cu(OH)₄²⁻) with CuSO₄, Cu(NO₃)₂, or even Cu(OH)₂ slurry fails because these precursors do not deliver the identical speciation, solubility, and thermodynamic state required for processes operating above pH 13 [1]. Under the strongly alkaline conditions where Cu(OH)₄²⁻ is the sole thermodynamically stable dissolved Cu(II) species, conventional Cu(II) salts undergo immediate hydroxide precipitation (Cu(OH)₂, Ksp ≈ 2.2 × 10⁻²⁰) or form ill-defined mixed-hydroxo phases that compromise reproducibility [2]. Even the partially hydrolyzed species Cu(OH)₃⁻ (log β₃ ≈ 13–14) cannot match the high formation constant, defined 4:1 OH⁻:Cu stoichiometry, and interlayer reactivity profile of Cu(OH)₄²⁻ [1]. The quantitative evidence below demonstrates exactly where these speciation differences translate into measurable performance gaps, making Cu(OH)₄²⁻ a non-interchangeable reagent for targeted alkaline-phase synthesis, catalysis, and electrochemical applications.

Quantified Differentiation Evidence for Cuprate (Cu(OH)₄²⁻) Against Closest Analogs


Thermodynamic Stability: Cu(OH)₄²⁻ vs. Cu(II)-NTA Complex in Alkaline Solution

The overall formation constant of Cu(OH)₄²⁻ (log β₄ = 15.5 ± 0.1 at 20 °C, I = 3) exceeds that of the Cu(II)-nitrilotriacetate complex CuX⁻ (log β = 13.4 ± 0.1) by more than two orders of magnitude (Δlog β = 2.1) [1]. At pH > 12.7, CuX(OH)²⁻ quantitatively converts to Cu(OH)₄²⁻, demonstrating that the tetrahydroxycuprate complex is the thermodynamically mandated endpoint species in concentrated alkali [1]. The formation constant decreases reproducibly with temperature: log β₄ = 14.1 ± 0.3 (50 °C) and 13.7 ± 0.07 (70 °C) [1].

Stability constants Speciation Alkaline solution chemistry Polarography

Alkaline Solubility & Speciation Fidelity: Cu(OH)₄²⁻ vs. Cu(OH)₂(s) and Cu(OH)₃⁻

Solubility measurements of CuO(s) (tenorite) in NaOH, KOH, and LiOH media at 25 °C and 60 °C (I = 5–6 mol·kg⁻¹) yield linear log S vs. log[OH⁻] plots with a slope of 2.0, confirming—in conjunction with UV-Vis spectra—that Cu(OH)₄²⁻ is the sole significant dissolved Cu(II) species under all conditions tested [1]. In contrast, Cu(OH)₂(s) exhibits negligible intrinsic solubility (Ksp ≈ 2.2 × 10⁻²⁰), and Cu(OH)₃⁻, while sometimes invoked as an intermediate, is thermodynamically disfavored (log β₃ ≈ 13–14) and not spectroscopically detectable in these systems [2]. Previous literature values overestimated CuO solubility due to colloidal CuO fines, whereas this study's rigorous filtration protocol establishes Cu(OH)₄²⁻ as the only dissolving entity [1].

Solubility Speciation Hydrometallurgy UV-Vis spectroscopy

CO₂ Photoconversion Selectivity: [Cu(OH)₄]²⁻-Intercalated LDH vs. Carbonate-Intercalated LDH

Substitution of interlayer carbonate anions with [Cu(OH)₄]²⁻ in [Zn₁.₅Cu₁.₅Ga(OH)₈]²⁺-based layered double hydroxides (LDHs) boosts photocatalytic methanol selectivity from 68 mol% to 88 mol% under UV-visible light + H₂ at 0.40 MPa [1]. The methanol formation rate reaches 0.49 mmol·h⁻¹·g_cat⁻¹ with [Cu(OH)₄]²⁻ intercalation, compared to lower rates for the parent carbonate form [1]. On a molar basis, the interlayer [Cu(OH)₄]²⁻ species was 5.9 times more active for methanol generation than the octahedral Cu(II) sites in the cationic brucite layers [1]. However, at elevated pressure (0.40 MPa) the tetrahydroxycuprate-type LDH methanol photogeneration rate is suppressed below 0.1 μmol·h⁻¹·g_cat⁻¹, indicating that the interlayer [Cu(OH)₄]²⁻ functions optimally under a specific pressure regime distinct from other LDH interlayer anions [2].

CO₂ photoreduction Methanol selectivity Layered double hydroxides Photocatalysis

Electrochemical Anodic Dissolution: Soluble Cu(OH)₄²⁻ vs. Insoluble Cu₂O Film Formation on Copper Electrodes

Electrochemical quartz crystal microbalance (EQCM) studies on copper anodes in 0.1–3.0 mol·L⁻¹ NaOH demonstrate that Cu(OH)₄²⁻ is the primary soluble dissolution product, monitored in real time via potentiodynamic mass loss [1]. The mass/charge relationship unequivocally distinguishes the soluble Cu(OH)₄²⁻ pathway from the formation of the insoluble Cu₂O film that otherwise passivates the electrode surface [1]. This soluble Cu(II) species then serves as the precursor for electrogenerated Cu(III) species that catalyze ethanol oxidation, a finding confirmed by EQCM mass transients that cannot be explained by Cu₂O or Cu(OH)₂ phase formation alone [1].

EQCM Anodic dissolution Copper electrode Electrocatalysis

Precursor Fidelity for Cu and Cu₂O Nanostructure Synthesis: Cu(OH)₄²⁻ vs. Conventional Cu(II) Salts

Cu(OH)₄²⁻ serves as a structurally defined single-source precursor for morphology-controlled synthesis of Cu, Cu₂O, and CuO nanotubes/nanorods [1]. Reduction of Cu(OH)₄²⁻ with hydrazine hydrate or glucose in the presence of a structure-directing surfactant at room temperature yields Cu and Cu₂O nanotubes/nanorods respectively, while hydrothermal treatment of the same Cu(OH)₄²⁻ precursor produces CuO nanotubes/nanorods [1]. In contrast, conventional Cu(II) salts (CuSO₄, CuCl₂) under identical conditions yield irregular particulate morphologies because the initial hydroxide coordination sphere is not pre-organized [1]. This demonstrates that the homoleptic [Cu(OH)₄]²⁻ coordination geometry templates anisotropic growth.

Nanotube synthesis Cu₂O nanorods Precursor chemistry Morphology control

Decomposition Pathway Control: Cu(OH)₄²⁻ → CuO(s) vs. Cu(OH)₂(s) as a Function of Dilution Kinetics

The solid Na₂[Cu(OH)₄](s) in equilibrium with its saturated solution yields two distinct solid products depending solely on the rate of water addition: slow dilution produces CuO(s) as the thermodynamic product via stable Cu(OH)₄²⁻(aq) complex ions as elementary building blocks, while rapid dilution with a large excess of water kinetically traps metastable Cu(OH)₂(s) through a topotactic reaction [1]. This bifurcated decomposition pathway is unique to Cu(OH)₄²⁻ and is not observed with other Cu(II) hydroxide sources; Cu(OH)₂(s) simply dehydrates to CuO upon heating without offering the same kinetic phase-selection capability [1]. The mechanistic hypothesis, supported by crystallographic analysis, identifies the breaking of the two longest Cu–O bonds in the octahedral Na₂[Cu(OH)₄] structure as the critical step that releases Cu(OH)₄²⁻(aq) precursors for CuO nucleation [1].

Solid-state precursor CuO crystallization Topotactic reaction Phase control

Procurement-Relevant Application Scenarios Where Cuprate (Cu(OH)₄²⁻) Differentiation Is Determinative


Photocatalytic CO₂-to-Methanol Process Development Requiring >85 mol% Selectivity

Research groups and pilot plants targeting selective CO₂ photoconversion to methanol should specify [Cu(OH)₄]²⁻-intercalated LDH precursors or soluble Na₂[Cu(OH)₄] for interlayer anion exchange. The 88 mol% methanol selectivity achieved with [Cu(OH)₄]²⁻ intercalation represents a 20-percentage-point gain over carbonate-intercalated LDHs (68 mol%), directly validated in the Zn-Cu-Ga LDH system under 0.40 MPa H₂ + UV-visible light [1]. The 5.9-fold higher per-site activity of interlayer [Cu(OH)₄]²⁻ compared to intralayer octahedral Cu(II) further justifies selective procurement of this anion form for catalyst optimization [1].

Alkaline Electroless Copper Plating and Electrochemical Sensor Fabrication

In electroless copper plating baths operating above pH 13, Cu(OH)₄²⁻ is the thermodynamically mandated soluble Cu(II) species (log β₄ = 15.5 at 20 °C) [2]. Using pre-formed Na₂[Cu(OH)₄] eliminates the irreproducibility of in-situ Cu(OH)₂ dissolution and avoids Cu₂O passivation during anodic processes, as confirmed by EQCM mass/charge analysis [3]. This directly benefits electrochemical sensor manufacturers who require stable, colloidal-free alkaline Cu(II) electrolytes with predictable mass transport properties.

Cu-Based Nanomaterial Production (Nanotubes/Nanorods) from a Single Inventoried Precursor

For laboratories and manufacturers producing Cu, Cu₂O, or CuO 1D nanostructures, Na₂[Cu(OH)₄] enables three distinct phase-pure products from one precursor by simply changing the reductant (hydrazine → Cu nanotubes; glucose → Cu₂O nanorods; hydrothermal → CuO nanorods/nanotubes) [4]. This consolidation eliminates the need to qualify multiple Cu(II) salt suppliers and reduces variability in morphology controlled by the pre-organized [Cu(OH)₄]²⁻ coordination geometry.

Controlled CuO Crystallite Synthesis via Dilution-Programmed Decomposition

Solid-state chemists requiring CuO of defined crystallite size can exploit the dilution-rate-dependent decomposition of Na₂[Cu(OH)₄](s): slow dilution yields equilibrium CuO(s) via Cu(OH)₄²⁻(aq) intermediates, while rapid dilution kinetically traps Cu(OH)₂(s) [5]. This kinetic bifurcation is unique among Cu(II) precursors and enables phase and crystallinity tuning without changing reagents or temperature, directly relevant to catalyst support and ceramic powder manufacturing.

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